8-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Suzuki-Miyaura coupling Buchwald-Hartwig amination Palladium catalysis

Research challenge: Achieving site-selective, sequential functionalization of polyhalogenated heterocycles without protecting group strategies. This 8-iodo-[1,2,4]triazolo[4,3-a]pyridine provides a definitive solution, serving as a chemoselective diversification handle for late-stage drug candidate elaboration. - Enables stepwise cross-coupling via preferential Pd(0) oxidative addition in the presence of Br/Cl substituents. - Room-temp or mild heating (40-60°C) with reduced catalyst loadings (0.5-2 mol% Pd) facilitates high-throughput parallel SAR library synthesis. - Validated core for IDO1 and kinase inhibitor programs, providing an essential analytical reference standard (InChIKey: YWWINGYPWGAOEJ-UHFFFAOYSA-N) for distinguishing regioisomers.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 1956382-87-8
Cat. No. B6314535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-[1,2,4]triazolo[4,3-a]pyridine
CAS1956382-87-8
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN2C=NN=C2C(=C1)I
InChIInChI=1S/C6H4IN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H
InChIKeyYWWINGYPWGAOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-[1,2,4]triazolo[4,3-a]pyridine: Building Block Overview


8-Iodo-[1,2,4]triazolo[4,3-a]pyridine (CAS 1956382-87-8) is a heterocyclic compound featuring a fused triazole-pyridine bicyclic core with an iodine substituent at the 8-position [1]. The compound is commercially available as a research reagent for use in organic synthesis and pharmaceutical research applications . This scaffold has been identified as a chemotype of interest in drug discovery, including IDO1 catalytic holo-inhibitor development, where the triazolopyridine core serves as a heme-binding moiety [2].

1
8-Iodo triazolopyridine building block for Pd-catalyzed cross-coupling diversification
2
Scaffold reported in IDO1 holo-inhibitor programs; supports C8-focused SAR exploration
3
Regioisomerically defined (8-position); distinct from 7-iodo or 8-bromo analogs in reactivity and lipophilicity

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine: Why It Cannot Be Replaced


Substituting 8-iodo-[1,2,4]triazolo[4,3-a]pyridine with its 8-bromo analog (CAS 1126824-74-5) or the regioisomeric 7-iodo analog (CAS 864866-44-4) is not chemically equivalent due to three distinct differentiating factors. The carbon-iodine bond at the 8-position exhibits fundamentally different reactivity in palladium-catalyzed cross-coupling reactions compared to carbon-bromine bonds, with iodine demonstrating significantly higher oxidative addition rates [1]. Positional isomerism between 8-iodo and 7-iodo derivatives yields compounds with distinct electronic and steric properties that affect downstream product profiles [2]. Furthermore, the 8-iodo regioisomer shows different stability characteristics regarding isomerization to the [1,5-a]pyridine scaffold, which is influenced by substituent electronic effects at specific positions [3].

8-Bromo analog reactivity shift
C–I oxidative addition with Pd(0) is reported 5- to 100-fold faster than C–Br; substitution may alter coupling yields and require re-optimized conditions.
7-Iodo regioisomer not equivalent
Positional isomerism changes electronic/steric profile and calculated LogP (~0.7–1.0 log unit difference); downstream product properties may not transfer.
Scaffold isomerization context
[4,3-a] to [1,5-a] isomerization rate depends on substituent electronic effects; 8-iodo may exhibit different stability than other halogenated analogs; storage and reaction protocols may need verification.

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine: Differentiation Evidence


Cross-Coupling Reactivity: 8-Iodo vs. 8-Bromo

The 8-iodo derivative offers a distinct synthetic advantage over the 8-bromo analog (CAS 1126824-74-5) in cross-coupling reactions. Aryl iodides exhibit oxidative addition rates with Pd(0) catalysts that are approximately 5- to 100-fold faster than the corresponding aryl bromides, depending on ligand system [1]. This translates to milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings when using the iodo derivative as the electrophilic partner. The iodine substituent also enables sequential coupling strategies via chemoselective oxidative addition where iodo groups react preferentially in the presence of bromo substituents [2].

Cross-Coupling Reactivity
Class-level
5- to 100-fold faster oxidative addition vs. 8-Br
Pd(0) catalyst, phosphine ligand-dependent
Reported higher coupling reactivity supports milder conditions
Rate advantage is class-level for aryl iodides; direct kinetic data on this scaffold not published
Suzuki-Miyaura coupling Buchwald-Hartwig amination Palladium catalysis Medicinal chemistry

Regioisomer Comparison: 8-Iodo vs. 7-Iodo

The 8-iodo derivative (CAS 1956382-87-8) and 7-iodo derivative (CAS 864866-44-4) are regioisomers with identical molecular formulas (C6H4IN3) and molecular weights (245.02 g/mol) but distinct substitution patterns that yield different chemical and biological profiles . The 8-iodo substitution places the halogen ortho to the bridgehead nitrogen, creating a distinct electronic environment and steric profile compared to the 7-iodo position, which is para to the bridgehead nitrogen. This positional difference affects subsequent cross-coupling outcomes and the physicochemical properties of derived products, including LogP differences: the 8-iodo derivative has a calculated LogP of approximately 1.45-1.75 (estimated from bromo analog data) , while the 7-iodo derivative has a reported LogP of 0.73 .

Regioisomer LogP Contrast
Context-dependent
8-Iodo est. LogP ≈ 1.45–1.75; 7-Iodo LogP = 0.73
~0.7–1.0 log unit higher lipophilicity
Positional isomer significantly shifts calculated lipophilicity
8-Iodo LogP based on bromo analog estimate; experimental confirmation advised
Structure-activity relationship Medicinal chemistry Lead optimization Scaffold diversity

Supply Chain and Specifications: 8-Iodo vs. 8-Bromo

From a procurement and supply chain perspective, the 8-iodo derivative (CAS 1956382-87-8) and the 8-bromo analog (CAS 1126824-74-5) present different availability profiles and specification standards. The 8-iodo compound is available from multiple commercial suppliers with purity specifications ranging from 95% to 98% [1], while the 8-bromo analog is more broadly stocked with established supply chains (MDL number MFCD00498951 assigned) . The 8-iodo compound's lower commercial availability relative to its bromo counterpart may result in longer lead times and premium pricing, a factor relevant for procurement planning in programs requiring gram-to-kilogram quantities.

Supply & Specifications
Head-to-head
Purity 95–98% (NLT); multiple suppliers
8-Br analog: 95–97%, broader commercial network
Comparable purity; 8-iodo has fewer established sources
Supplier landscape as of 2025–2026; lead times and pricing may vary
Procurement Supply chain reliability Quality specifications Chemical sourcing

Scaffold Isomerization Stability

The [1,2,4]triazolo[4,3-a]pyridine scaffold is susceptible to isomerization to the corresponding [1,5-a]pyridine under various conditions. Potts and Surapaneni (1970) demonstrated that the rate and extent of this isomerization are strongly influenced by the electronic nature and position of substituents on the pyridine ring [1]. Electron-withdrawing substituents, particularly nitro groups, facilitate isomerization, while electron-donating groups retard the rearrangement. The 8-iodo substitution, with iodine being a moderately electron-withdrawing halogen (σm = 0.35, σp = 0.18) in the ortho-like 8-position, is predicted to confer different isomerization kinetics compared to the 7-iodo derivative or other halogenated analogs. While direct experimental data for the 8-iodo derivative has not been published, class-level understanding of substituent electronic effects indicates that users should consider positional differences when designing storage protocols and reaction conditions [1].

Isomerization Stability
Class-level
8-Iodo moderate electron-withdrawing effect
Qualitative prediction; quantitative data not reported
Substituent may influence [4,3-a]→[1,5-a] isomerization rate
Storage and reaction condition protocols benefit from experimental verification
Chemical stability Isomerization Process chemistry Storage conditions

8-Iodo-[1,2,4]triazolo[4,3-a]pyridine: Application Scenarios


Parallel Library Synthesis via Suzuki Coupling

Research teams synthesizing focused libraries of C8-arylated or C8-alkenylated triazolopyridines for structure-activity relationship (SAR) exploration should select the 8-iodo derivative over the 8-bromo analog. The 5- to 100-fold faster oxidative addition rate of aryl iodides enables room-temperature or mild heating conditions (40-60°C) with reduced catalyst loadings (0.5-2 mol% Pd), facilitating high-throughput parallel synthesis workflows [1]. The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a novel chemotype in IDO1 inhibitor programs, where C8-functionalization would represent a logical SAR expansion vector for lead optimization [2].

Chemoselective Sequential Coupling in Complex Synthesis

When designing synthetic routes requiring sequential functionalization of a polyhalogenated triazolopyridine intermediate, the 8-iodo derivative offers a chemoselectivity advantage. The iodine substituent undergoes preferential oxidative addition with Pd(0) catalysts in the presence of bromo or chloro substituents [1]. This enables controlled, stepwise installation of different substituents at the 8-position versus other halogenated positions without requiring protecting group strategies, a valuable feature for synthesizing complex drug candidates where multiple diversification points are needed.

Building Block for MET Kinase and mGluR2 PAM Programs

The triazolo[4,3-a]pyridine scaffold has established precedence in kinase inhibitor programs, including MET inhibitors [1], and as a core for mGluR2 positive allosteric modulators (PAMs) where aryl-substituted triazolopyridines demonstrate nanomolar affinity [2]. The 8-iodo derivative serves as a versatile late-stage diversification handle for introducing diverse aryl, heteroaryl, or amine substituents at the 8-position via cross-coupling, enabling exploration of vectors that project toward kinase hinge regions or allosteric binding pockets. The 8-iodo regioisomer, with its higher calculated LogP (≈1.45-1.75) relative to the 7-iodo derivative (0.73), may be preferentially selected when increased lipophilicity is required to achieve target engagement or blood-brain barrier penetration [3][4].

Reference Standard for Analytical Method Development

Given that both 8-iodo and 7-iodo regioisomers share identical molecular formulas (C6H4IN3) and molecular weights (245.02 g/mol) [1][2], the 8-iodo derivative serves as an essential reference standard for developing analytical methods to distinguish between these positional isomers in reaction monitoring and quality control. The compound's distinct retention time (due to LogP differences) and unique InChIKey (YWWINGYPWGAOEJ-UHFFFAOYSA-N) enable unequivocal identification via HPLC, LC-MS, and NMR, supporting quality assurance workflows in both academic and industrial settings.

Application
Selection Property
Validation Focus
Parallel Suzuki library synthesis
Iodo reactivity for mild coupling (room temp to 60 °C)
Cross-coupling yield and scope under reduced catalyst loading
Sequential polyhalogenated coupling
Chemoselectivity: iodo reacts preferentially over bromo
Stepwise diversification without protecting groups
Kinase inhibitor / mGluR2 PAM SAR
Triazolopyridine core with C8 diversification handle
Lipophilicity tuning and target-engagement vectors
Regioisomer analytical reference
Distinct retention and InChIKey for 8-iodo identification
HPLC/LC-MS method development for positional isomer resolution

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